molecular formula C9H15ClF3NO2 B2627260 Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride CAS No. 2361679-47-0

Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2627260
CAS No.: 2361679-47-0
M. Wt: 261.67
InChI Key: QOKICRWJQBYOKF-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H14F3NO2·HCl. It is a pyrrolidine derivative, characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methylpyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid: Contains a carboxylic acid group instead of an ester.

    4-Methyl-4-(trifluoromethyl)pyrrolidine: Does not have the carboxylate group.

Uniqueness

Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride is unique due to the presence of both the trifluoromethyl group and the ester functionality. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Biological Activity

Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate; hydrochloride (CAS No. 2361679-47-0) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C9H14F3NO2·ClH
  • Molecular Weight : 261.67 g/mol
  • IUPAC Name : Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

These properties suggest that the compound belongs to a class of nitrogen-containing heterocycles, which are often associated with diverse biological activities.

The trifluoromethyl group in this compound is known to enhance biological activity by influencing the electronic properties and lipophilicity of molecules. This modification can lead to improved interactions with biological targets, such as enzymes and receptors. Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced potency against various pathogens and can modulate biochemical pathways effectively .

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrolidine compounds, including those with trifluoromethyl substitutions, possess significant antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Properties

Pyrrolidine derivatives have also been studied for their anticancer potential. A review highlighted that modifications in the pyrrolidine structure can lead to compounds with selective cytotoxicity against various cancer cell lines. For example, compounds derived from similar structures showed IC50 values indicating moderate to high inhibitory effects on cancer cell proliferation .

Case Studies

  • Antibacterial Evaluation :
    A study evaluated several pyrrolidine derivatives for their antibacterial activity, revealing that compounds similar to ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate showed promising results against Staphylococcus aureus. The study emphasized the structural importance of the trifluoromethyl group in enhancing antibacterial efficacy .
  • Anticancer Screening :
    In a comprehensive screening of novel pyrrolidine derivatives for anticancer activity, one particular derivative exhibited significant cytotoxic effects against a panel of cancer cell lines, including those derived from lung and breast cancers. The findings suggested that further exploration of trifluoromethyl-substituted pyrrolidines could yield potent anticancer agents .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntibacterialStaphylococcus aureus3.12 - 12.5 μg/mL
AnticancerVarious cancer cell linesIC50 ~ 92.4 µM

Properties

IUPAC Name

ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2.ClH/c1-3-15-7(14)6-4-13-5-8(6,2)9(10,11)12;/h6,13H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKICRWJQBYOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1(C)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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